Hymenistatin I - 129536-23-8

Hymenistatin I

Catalog Number: EVT-1469052
CAS Number: 129536-23-8
Molecular Formula: C47H72N8O9
Molecular Weight: 893.14
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Hymenistatin I (also known as Hymenistatin 1) is a cyclic octapeptide, meaning it's a peptide consisting of eight amino acids arranged in a ring structure [, , ]. It was first isolated from the marine sponge Hymeniacidon sp. found in the Western Pacific Ocean [, ]. Hymenistatin I has garnered significant attention in scientific research due to its diverse biological activities, particularly its in vitro cytostatic activity against the P388 leukemia cell line and its immunosuppressive properties [, , , ].

Cyclosporin A

Compound Description: Cyclosporin A (CsA) is a potent immunosuppressive agent commonly used in organ transplantation to prevent rejection. [, ] It exerts its effects by binding to cyclophilin, forming a complex that inhibits calcineurin, a protein phosphatase essential for T-cell activation. [, ]

Hymenamide G

Compound Description: Hymenamide G is a cyclopeptide isolated from the marine sponge Phakellia fusca, alongside Hymenistatin I and other related compounds. []

Hymenamide H

Compound Description: Similar to Hymenamide G, Hymenamide H is another cyclopeptide found in the marine sponge Phakellia fusca. []

Relevance: The isolation of Hymenamide H alongside Hymenistatin I from the same organism implies a possible connection in their biosynthetic pathways. [] Further studies are needed to explore their structural and functional relationships.

Hymenamide J

Compound Description: Hymenamide J, also isolated from the marine sponge Phakellia fusca, is a cyclopeptide that shares its natural origin with Hymenistatin I. []

Relevance: The presence of Hymenamide J in the same marine species as Hymenistatin I suggests a potential link in their biosynthesis and possible similarities in their biological activities. []

Phakellistatin 13

Compound Description: Phakellistatin 13 is a cyclopeptide originally isolated from the marine sponge Phakellia carteri. [] It was also identified in Phakellia fusca, the same sponge species from which Hymenistatin I was isolated. []

Relevance: The discovery of Phakellistatin 13 in Phakellia fusca alongside Hymenistatin I indicates a possible shared biosynthetic origin. [] Although their specific structures have not been compared in the provided papers, their co-existence in the same organism suggests they might possess related biological activities or ecological roles.

Phakellistatin 15

Compound Description: Phakellistatin 15 is a novel cyclopeptide discovered in the marine sponge Phakellia fusca. [] Its structure was elucidated using various techniques, including HR-ESIMS, NMR, and MALDI-TOF/TOF sequence analysis. []

Relevance: The identification of Phakellistatin 15 in the same marine sponge species as Hymenistatin I suggests a potential biosynthetic relationship. [] Although their specific structures haven't been directly compared, their shared origin might indicate similar biological activities or ecological roles.

Phakellistatin 16

Compound Description: Phakellistatin 16 is a novel cyclopeptide found in the marine sponge Phakellia fusca, characterized by its unique structure determined through HR-ESIMS, NMR, and MALDI-TOF/TOF sequence analysis. []

Relevance: As with the other Phakellistatins, the isolation of Phakellistatin 16 from the same marine species as Hymenistatin I suggests a possible shared biosynthetic pathway and potential for related biological functions. []

Phakellistatin 17

Compound Description: Phakellistatin 17 is a novel cyclopeptide identified in the marine sponge Phakellia fusca, structurally characterized using techniques like HR-ESIMS, NMR, and MALDI-TOF/TOF sequence analysis. []

Relevance: The presence of Phakellistatin 17 in Phakellia fusca, alongside Hymenistatin I, indicates a potential shared biosynthetic origin and possible similarities in their biological activities or ecological roles. []

Phakellistatin 18

Compound Description: Phakellistatin 18, another novel cyclopeptide discovered in the marine sponge Phakellia fusca, was structurally characterized using techniques such as HR-ESIMS, NMR, and MALDI-TOF/TOF sequence analysis. []

Relevance: Similar to other Phakellistatins, the identification of Phakellistatin 18 alongside Hymenistatin I in Phakellia fusca suggests a potential shared biosynthetic pathway and a possible connection in their biological functions within the organism. []

Hymenistatin I Analogs

Compound Description: Several synthetic analogs of Hymenistatin I have been created, incorporating modifications like replacing dipeptide segments with tetrazole analogs or introducing statine residues. [, ] These modifications aimed to investigate structure-activity relationships and enhance the immunosuppressive properties of Hymenistatin I. [, ]

Relevance: These analogs are directly related to Hymenistatin I, designed to explore the impact of structural changes on its biological activity. [, ] Research on these analogs provided insights into the importance of specific amino acid residues and structural motifs for the immunosuppressive effects of Hymenistatin I. [, ] For instance, incorporating statine was found to enhance the immunosuppressive activity compared to the native Hymenistatin I. []

A1HS1

Compound Description: A1HS1 is a synthetic analog of Hymenistatin I modified to enhance its immunosuppressive activity. [] The specific modifications in A1HS1 are not detailed in the provided abstract. []

Relevance: A1HS1 is directly derived from Hymenistatin I, with modifications designed to improve its immunosuppressive properties. [] Studies demonstrated that A1HS1 exhibits stronger inhibition of delayed-type hypersensitivity reactions and lymphocyte proliferation compared to native Hymenistatin I and cyclosporin A. []

A2HS1

Compound Description: A2HS1 represents another synthetic analog of Hymenistatin I, specifically designed to enhance its immunosuppressive effects. [] Details of the structural modifications in A2HS1 are not provided in the abstract. []

Relevance: A2HS1 is structurally related to Hymenistatin I, created to improve its activity as an immunosuppressant. [] Research showed that A2HS1, compared to Hymenistatin I and cyclosporin A, displays greater potency in inhibiting macrophage phagocytosis and lymphocyte proliferation. []

A3HS1

Compound Description: A3HS1 is a synthetic analog of Hymenistatin I, modified to increase its immunosuppressive activity. [] The abstract doesn't provide specifics on the structural alterations introduced in A3HS1. []

Relevance: As a derivative of Hymenistatin I, A3HS1 aims to enhance the parent compound's immunosuppressive properties. [] Studies highlighted A3HS1's superior efficacy in suppressing lymphocyte proliferation compared to native Hymenistatin I and cyclosporin A. [] It displayed the highest inhibitory effect among the tested analogs, achieving a 28.4% inhibition rate. []

A4HS1

Compound Description: A4HS1 is a synthetic analog of Hymenistatin I, designed to improve its immunosuppressive activity. [] The abstract does not provide details on the specific structural modifications made to A4HS1. []

Relevance: Derived from Hymenistatin I, A4HS1 seeks to enhance the original compound's immunosuppressive actions. [] Studies demonstrated that A4HS1 exhibits greater potency in inhibiting macrophage phagocytosis compared to native Hymenistatin I and cyclosporin A. []

Overview

Hymenistatin I is a cyclic heptapeptide that has garnered attention due to its unique structure and potential biological activities. It is derived from the marine sponge Hymeniacidon perlevis and has been studied for its possible applications in medicinal chemistry, particularly in the field of cancer research due to its cytotoxic properties. Hymenistatin I is classified as a proline-rich cyclic peptide, which contributes to its stability and biological activity.

Source

Hymenistatin I was initially isolated from the marine sponge Hymeniacidon perlevis. This sponge has been noted for producing a variety of bioactive compounds, making it a valuable source for natural product discovery. The isolation process typically involves solvent extraction followed by chromatographic techniques to purify the compound.

Classification

Hymenistatin I falls under the category of cyclic peptides, specifically heptapeptides, which are characterized by their cyclic structure formed through peptide bonds between amino acids. Its classification as a proline-rich peptide suggests it may exhibit unique conformational properties that enhance its biological activity.

Synthesis Analysis

The synthesis of Hymenistatin I has been approached through various methodologies, including total synthesis and semi-synthesis from simpler peptide precursors.

Methods

  1. Total Synthesis: The total synthesis involves constructing the peptide from individual amino acid building blocks. This process often employs solid-phase peptide synthesis techniques, where amino acids are sequentially added to a growing peptide chain on a solid support.
  2. Semi-synthesis: This method starts with a naturally occurring precursor, which is then chemically modified to yield Hymenistatin I. For instance, the cyclization of linear peptide fragments can be achieved using coupling reagents such as 1-Hydroxybenzotriazole to avoid racemization during synthesis.

Technical Details

The total synthesis of Hymenistatin I typically achieves high yields (up to 86%) using strategic deprotection and cyclization steps. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound. For example, the presence of characteristic peaks in NMR spectra helps verify the identity of the synthesized cyclic heptapeptide.

Molecular Structure Analysis

Hymenistatin I is characterized by a specific molecular structure that contributes to its biological properties.

Structure

The molecule consists of seven amino acids arranged in a cyclic formation. The cyclic nature provides stability against enzymatic degradation, which is crucial for its potential therapeutic applications.

Data

  • Molecular Formula: C₄₅H₆₁N₇O₇
  • Molecular Weight: Approximately 813 g/mol
  • Spectroscopic Data: The structure can be confirmed through various spectroscopic methods:
    • 1H NMR: Shows distinct peaks corresponding to different protons in the molecule.
    • 13C NMR: Provides information about the carbon skeleton.
    • Mass Spectrometry: Confirms molecular weight and fragmentation patterns.
Chemical Reactions Analysis

The chemical reactivity of Hymenistatin I is significant for its biological function and potential modifications.

Reactions

  1. Cyclization: The formation of the cyclic structure involves intramolecular reactions where terminal amino acids react with each other to form peptide bonds.
  2. Deprotection Reactions: During synthesis, protecting groups are used to prevent unwanted reactions; these groups must be removed selectively without affecting the integrity of the peptide bond.

Technical Details

Reactions are typically monitored using chromatographic techniques to ensure completion and purity. For example, High-Performance Liquid Chromatography (HPLC) can be employed to analyze reaction mixtures at various stages.

Mechanism of Action

The mechanism by which Hymenistatin I exerts its biological effects is an area of active research.

Process

Hymenistatin I appears to induce cytotoxicity in cancer cells through apoptosis, which is a programmed cell death mechanism. It may interact with specific cellular targets or pathways that lead to cell cycle arrest or apoptosis.

Data

Studies have demonstrated that Hymenistatin I exhibits selective cytotoxicity towards various cancer cell lines while sparing normal cells, highlighting its potential as a therapeutic agent.

Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of Hymenistatin I is essential for its application in research and medicine.

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: The cyclic structure enhances stability against hydrolysis compared to linear peptides.
  • pH Sensitivity: The stability and solubility may vary with pH changes, which should be considered during formulation for therapeutic use.
Applications

Hymenistatin I has several promising scientific uses:

  1. Cancer Research: Due to its cytotoxic properties, it is being studied as a potential anticancer agent.
  2. Biological Studies: Its unique structure makes it an interesting subject for studies on peptide behavior and interactions within biological systems.
  3. Drug Development: As a lead compound, modifications can be made to enhance its efficacy and reduce toxicity for therapeutic applications.

Properties

CAS Number

129536-23-8

Product Name

Hymenistatin I

IUPAC Name

(1S,7S,10S,13S,19S,22S,25S,28S)-25,28-bis[(2S)-butan-2-yl]-10-[(4-hydroxyphenyl)methyl]-22-(2-methylpropyl)-13-propan-2-yl-3,9,12,15,21,24,27,30-octazatetracyclo[28.3.0.03,7.015,19]tritriacontane-2,8,11,14,20,23,26,29-octone

Molecular Formula

C47H72N8O9

Molecular Weight

893.14

InChI

InChI=1S/C47H72N8O9/c1-9-28(7)38-44(61)52-39(29(8)10-2)47(64)55-23-13-16-36(55)45(62)53-21-11-14-34(53)42(59)49-33(25-30-17-19-31(56)20-18-30)41(58)50-37(27(5)6)46(63)54-22-12-15-35(54)43(60)48-32(24-26(3)4)40(57)51-38/h17-20,26-29,32-39,56H,9-16,21-25H2,1-8H3,(H,48,60)(H,49,59)(H,50,58)(H,51,57)(H,52,61)/t28-,29-,32-,33-,34-,35-,36-,37-,38-,39-/m0/s1

InChI Key

GEELDTSKBDMDCJ-GDLJMZEHSA-N

SMILES

CCC(C)C1C(=O)NC(C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)N1)CC(C)C)C(C)C)CC5=CC=C(C=C5)O)C(C)CC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.